molecular formula C13H16IN3O B2450521 N-(5-iodo-2-pyridinyl)-3-(1-pyrrolidinyl)-2-butenamide CAS No. 339018-04-1

N-(5-iodo-2-pyridinyl)-3-(1-pyrrolidinyl)-2-butenamide

Cat. No. B2450521
CAS RN: 339018-04-1
M. Wt: 357.195
InChI Key: VZGFVRKHVNCYHS-NTMALXAHSA-N
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Description

N-(5-iodo-2-pyridinyl)-3-(1-pyrrolidinyl)-2-butenamide, also known as IPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been studied extensively for its unique biochemical and physiological effects, which make it a promising candidate for the treatment of various diseases.

Scientific Research Applications

  • Microwave Synthesis of Antimicrobial and Antiproliferative Butenamides : Microwave irradiation is an effective method for synthesizing butenamides like N-(5-iodo-2-pyridinyl)-3-(1-pyrrolidinyl)-2-butenamide. These compounds demonstrate biological or cytotoxic activities, making them useful for medical and industrial applications (Abdallah & Hefny, 2011).

  • Radioligands for Dopamine D-2 Receptors : Enantiomers of similar compounds have been synthesized and used as radioligands for dopamine D-2 receptors in the brain. Such compounds offer potential in noninvasive visualization studies of dopamine D-2 receptor sites using imaging techniques like SPECT (de Paulis et al., 1988).

  • Investigating Radical Cyclization in Synthesis : Theoretical studies have explored the regioselectivity and stereoselectivity in radical cyclization of compounds like N-(5-iodo-2-pyridinyl)-3-(1-pyrrolidinyl)-2-butenamide. Such studies are significant for synthesizing stereoselective carbocyclic and heterocyclic compounds using radical cyclization methods (Li, Zhong, & Yu, 2016).

  • Synthesis of New Prodrugs for Anti-Inflammatory Agents : These compounds can also be synthesized into prodrugs, which are then metabolized in the body to yield active anti-inflammatory agents. This approach is useful in the development of new therapeutic drugs (Patterson, Cheung, & Ernest, 1992).

properties

IUPAC Name

(Z)-N-(5-iodopyridin-2-yl)-3-pyrrolidin-1-ylbut-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16IN3O/c1-10(17-6-2-3-7-17)8-13(18)16-12-5-4-11(14)9-15-12/h4-5,8-9H,2-3,6-7H2,1H3,(H,15,16,18)/b10-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZGFVRKHVNCYHS-NTMALXAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NC1=NC=C(C=C1)I)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)NC1=NC=C(C=C1)I)/N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-iodo-2-pyridinyl)-3-(1-pyrrolidinyl)-2-butenamide

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